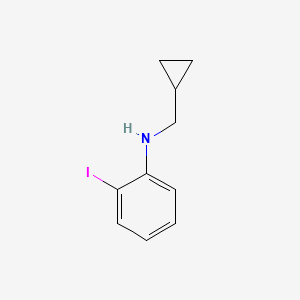

N-(cyclopropylmethyl)-2-iodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclopropylmethyl)-2-iodoaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSRSHXMWZJOGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156168-62-5 | |

| Record name | N-(cyclopropylmethyl)-2-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of N Cyclopropylmethyl 2 Iodoaniline

Intramolecular Cyclization Reactions

Intramolecular cyclizations of N-(cyclopropylmethyl)-2-iodoaniline and its derivatives are a cornerstone of its application in synthetic organic chemistry. These reactions provide efficient pathways to valuable nitrogen-containing polycyclic compounds.

Palladium-Catalyzed Cyclizations for Heterocycle Formation

Palladium catalysis has proven to be a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate heterocyclic systems from this compound derivatives.

A notable application of palladium catalysis is the synthesis of dihydrobenzoindolones through a sequence involving C-H bond activation and alkyne insertion. nih.gov This methodology allows for the construction of the tricyclic core of dihydrobenzoindolones from N-substituted-2-iodoanilines and alkynes. The reaction proceeds via an intramolecular carbopalladation followed by an intramolecular C-H bond activation and subsequent alkyne insertion, yielding the products as single regioisomers in moderate to excellent yields. nih.gov A variety of functional groups on both the aniline (B41778) and alkyne components are tolerated in this transformation.

Table 1: Palladium-Catalyzed Synthesis of Dihydrobenzoindolones

| Entry | N-Substituted-2-iodoaniline | Alkyne | Product | Yield |

|---|---|---|---|---|

| 1 | N-methyl-2-iodoaniline | Phenylacetylene | 5-methyl-3-phenyl-1,2-dihydrobenzo[cd]indol-2-one | 85% |

| 2 | N-benzyl-2-iodoaniline | 1-hexyne | 5-benzyl-3-butyl-1,2-dihydrobenzo[cd]indol-2-one | 78% |

This table presents representative examples of the palladium-catalyzed synthesis of dihydrobenzoindolones, highlighting the versatility of the reaction with different substituted anilines and alkynes. The yields are reported as isolated yields.

The palladium-catalyzed cycloisomerization of diynes represents another effective strategy for the synthesis of complex heterocyclic structures. While specific examples involving this compound are not extensively documented, related transformations provide a proof of concept for the synthesis of azafluorene (B8703113) derivatives. For instance, the palladium-catalyzed cycloisomerization of 2-ethynylbiaryls is a known method for producing 9-methylidene fluorenes. This type of reaction, when applied to a substrate derived from this compound and a diyne, is anticipated to yield azafluorene skeletons. The reaction likely proceeds through the formation of a palladium-hydride species, followed by hydropalladation of one of the alkyne moieties and subsequent intramolecular cyclization.

Palladium(II) acetate (B1210297) can catalyze a double substitution reaction between o-iodoaniline derivatives and bicyclic dienes, such as those with a bicyclo[2.2.2]octadiene framework, to generate six-membered cyclic amines. clockss.org This transformation proceeds through a homo-conjugation type interaction. The reaction of an o-iodoaniline with the diene in the presence of a palladium catalyst leads to the formation of a six-membered cyclic amine alongside a five-membered cyclic ether. clockss.org The formation of the cyclic amine involves the generation of an aryl palladium complex, which then adds to the diene. Subsequent insertion of palladium into the N-H bond forms a seven-membered cyclic σ-complex, which then affords the final six-membered cyclic amine product. clockss.org

Table 2: Palladium-Catalyzed Double Substitution for Cyclic Amine Formation

| Entry | Iodoaniline Derivative | Diene | Product (Cyclic Amine) |

|---|---|---|---|

| 1 | 2-Iodoaniline (B362364) | Bicyclo[2.2.2]octadiene | A six-membered cyclic amine |

This table illustrates the palladium-catalyzed double substitution reaction leading to the formation of cyclic amines.

Transition-Metal-Free Cyclizations

In addition to palladium-catalyzed methods, transition-metal-free cyclizations offer an alternative and often more sustainable approach to the synthesis of heterocyclic compounds from this compound.

A modular and efficient method for the synthesis of indoles from 2-iodoaniline derivatives and ketones has been developed, which operates under transition-metal-free conditions. organic-chemistry.org This reaction is mediated by a single-electron transfer (SET) process and exhibits a broad substrate scope and unconventional regioselectivity. organic-chemistry.org The reaction is believed to proceed through the formation of a radical cation from the 2-iodoaniline derivative. This is followed by a migratory process via a phenonium ion intermediate, ultimately leading to the formation of the indole (B1671886) ring. researchgate.net This method tolerates a variety of important functional groups, making it a valuable tool for the synthesis of complex indole derivatives. organic-chemistry.org

Table 3: Transition-Metal-Free Indole Synthesis via SET

| Entry | 2-Iodoaniline Derivative | Ketone | Product |

|---|---|---|---|

| 1 | This compound | Acetone | 1-(cyclopropylmethyl)-2-methyl-1H-indole |

This table provides examples of the transition-metal-free synthesis of indoles from a 2-iodoaniline derivative and various ketones through a single-electron transfer mechanism.

Base-Mediated Annulations for Diverse Scaffolds

A notable application of this strategy is the synthesis of 3-sulfenyl/selenyl-1H-indoles. rsc.org In a transition-metal-free approach, 2-alkynylanilines, which can be derived from this compound, react with disulfides or diselenides in the presence of a base to yield the desired indole derivatives in good to excellent yields. rsc.org This methodology demonstrates the potential for creating diverse molecular frameworks through the careful selection of reaction partners and conditions.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

| 2-Alkynylaniline | Disulfide/Diselenide | Base | 3-Sulfenyl/selenyl-1H-indole | rsc.org |

Radical Cyclization Pathways and Stereochemical Outcomes

Radical cyclizations provide a powerful method for the formation of carbo- and heterocyclic rings from this compound derivatives. The weak carbon-iodine bond is susceptible to homolytic cleavage, generating an aryl radical that can subsequently undergo intramolecular addition to a suitably positioned unsaturated moiety. The cyclopropylmethyl group itself can act as a radical probe, as the cyclopropylmethyl radical undergoes rapid ring-opening to the but-3-enyl radical, a characteristic that can be used to infer the presence of radical intermediates in a reaction mechanism. psu.edu

The stereochemical outcome of these cyclizations is often influenced by the geometry of the transition state and the nature of the radical acceptor. For instance, the cyclization of N-methyl-N-allyl-N-(2-alkylallyl)amines, induced by a cyanoisopropyl radical, yields a mixture of pyrrolidine (B122466) and piperidine (B6355638) derivatives, with the product ratio depending on the steric bulk of the 2-alkyl substituent. rsc.orgunimelb.edu.au Similarly, oxidative radical cyclization-cyclization reactions of substrates bearing both an allyl and a phenyl group as radical acceptors can lead to the formation of complex polycyclic structures like 1H-benzo[f]isoindole derivatives. mdpi.com These reactions highlight the potential to control stereochemistry and build molecular complexity through radical-mediated pathways.

Heck Cyclizations of N-Substituted Iodoanilides

The intramolecular Heck reaction is a cornerstone of synthetic organic chemistry, enabling the palladium-catalyzed coupling of an aryl halide with an alkene within the same molecule to form cyclic compounds. wikipedia.orgprinceton.edu This reaction is particularly well-suited for this compound derivatives, where the aryl iodide and a tethered alkene can be readily assembled. The versatility of the Heck reaction allows for the synthesis of a wide variety of heterocyclic structures, including pyrrolidines and piperidines. nih.gov

The regioselectivity of the intramolecular Heck reaction is generally high, with a strong preference for exo cyclization to form smaller rings. princeton.edu Furthermore, the development of asymmetric variants, employing chiral ligands, has enabled the enantioselective synthesis of complex molecules containing tertiary and quaternary stereocenters. chim.itnih.gov The choice between the neutral and cationic pathway, often dictated by the presence of additives like silver salts, can influence the reaction outcome and enantioselectivity. princeton.edunih.gov

| Substrate Type | Catalyst System | Product Type | Key Features | References |

| N-(o-iodophenyl)acrylamides | Pd(0) with chiral ligands (e.g., (R)-BINAP) | Substituted oxindoles | Enantioselective, formation of quaternary stereocenters | chim.it |

| Alkenyl N-(tosyloxy)carbamates | Pd(0) with SPINOL-derived phosphoramidate (B1195095) ligands | Pyrrolidines and piperidines | Highly enantioselective aza-Heck cyclizations | nih.gov |

| N-Heteroaryl halides and heterocyclic olefins | Palladium with sterically bulky P,P=O ligand | α-Heteroaryl substituted heterocycles | Broad substrate scope, asymmetric synthesis of nicotine (B1678760) analogues | nih.gov |

Nickel-Catalyzed Enantioselective Reductive Arylcyanation/Cyclization

Nickel catalysis has emerged as a powerful tool for the construction of complex molecules. In the context of this compound derivatives, nickel-catalyzed enantioselective reductive arylcyanation/cyclization offers a unique approach to synthesizing chiral oxindoles. nih.gov This transformation involves the intramolecular Heck-type cyclization of an N-(2-iodo-aryl) acrylamide (B121943) with an electrophilic cyanation reagent. nih.gov

A key advantage of this methodology is the ability to overcome the challenges associated with the coordination of the cyanide ion in asymmetric catalysis. The use of reagents like 2-methyl-2-phenylmalononitrile (B13686465) allows for the efficient construction of oxindoles with good enantioselectivities. nih.gov This reaction proceeds through a proposed mechanism involving the oxidative addition of the aryl iodide to a Ni(0) complex, followed by migratory insertion and subsequent reductive elimination. nih.gov

Gold(I)-Catalyzed Aminocyclization of Enynes

Gold(I) catalysts have proven to be exceptionally effective in activating alkynes towards nucleophilic attack. This reactivity has been harnessed in the aminocyclization of enynes, providing a versatile route to various nitrogen-containing heterocycles. nih.govresearchgate.net For substrates derived from this compound, where an enyne functionality can be readily introduced, gold(I)-catalyzed aminocyclization offers a pathway to complex polycyclic structures. nih.govrsc.org

The reaction is believed to proceed through the coordination of the gold(I) catalyst to the alkyne, rendering it susceptible to intramolecular attack by the aniline nitrogen. nih.gov The resulting adducts, often containing the intact cyclopropylmethyl group, can be further functionalized. For example, halogenated derivatives can undergo subsequent intramolecular Heck reactions to generate fused tricyclic systems. nih.gov This sequential gold- and palladium-catalyzed approach significantly increases molecular complexity from a single starting material. researchgate.net

Intermolecular Cross-Coupling Reactions

Beyond intramolecular cyclizations, the carbon-iodine bond of this compound serves as a handle for a variety of intermolecular cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C–C and C–Heteroatom Bond Formations

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. youtube.com this compound is an excellent substrate for these reactions, allowing for the introduction of a wide range of substituents at the 2-position of the aniline ring. These reactions typically involve the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation (for C-C bond formation) or reaction with a heteroatom nucleophile, and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. youtube.comdntb.gov.ua

A diverse array of C-C bond-forming reactions, such as the Suzuki, Heck, Sonogashira, Stille, and Hiyama couplings, can be successfully employed. rsc.org Similarly, C-N, C-O, and C-S bond formations can be achieved by coupling with various nitrogen, oxygen, and sulfur nucleophiles. rsc.orgnih.govgoogle.comethz.ch The development of highly active and stable palladium catalysts, including palladium nanoparticle-based systems, has further expanded the scope and applicability of these transformations. rsc.org

| Coupling Reaction | Nucleophile/Coupling Partner | Product Type | Reference |

| Suzuki-Miyaura | Organoboron reagent | Biaryl | rsc.org |

| Heck | Alkene | Substituted alkene | rsc.org |

| Sonogashira | Terminal alkyne | Aryl-alkyne | rsc.org |

| Buchwald-Hartwig | Amine | Diaryl amine | dntb.gov.ua |

| C-S Coupling | Thiol | Aryl sulfide | rsc.org |

| C-O Coupling | Alcohol/Phenol | Aryl ether | nih.gov |

| C-P Coupling | P(O)H compounds | Aryl phosphine (B1218219) oxide/phosphonate | nih.gov |

Oxidative Functionalizations

The aniline moiety is susceptible to a range of oxidative functionalization reactions, which can be used to introduce new functional groups or to construct heterocyclic rings.

Iodine-catalyzed or mediated oxidative cross-coupling reactions represent a powerful tool for C-H bond functionalization. While specific data for this compound is unavailable, studies on other aniline derivatives demonstrate the feasibility of such transformations. For example, iodine can promote the oxidative cross-coupling of anilines with methyl ketones, leading to the site-selective C4-dicarbonylation of the aniline ring. figshare.com In these reactions, the co-product HI can act as a catalyst. figshare.com

Furthermore, iodine(III) reagents like iodosobenzene (B1197198) have been used to mediate the oxidative cyclization of 2-substituted anilines to construct dibenzazepine (B1670418) scaffolds. nih.gov This process is believed to proceed through radical intermediates. nih.gov

The following table presents an example of an iodine-promoted oxidative cross-coupling of an aniline derivative.

Table 2: Iodine-Promoted Oxidative Cross-Coupling of Aniline Derivatives

| Aniline Derivative | Coupling Partner | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Acetophenone | I₂ / K₂CO₃ | 1-(4-Aminophenyl)-2-phenylethane-1,2-dione | 72 | figshare.com |

| 4-Methylaniline | Acetophenone | I₂ / K₂CO₃ | 1-(4-Amino-3-methylphenyl)-2-phenylethane-1,2-dione | 68 | figshare.com |

Organoselenium compounds are of significant interest due to their unique reactivity and biological properties. The carbon-iodine bond in iodoanilines serves as a handle for the introduction of selenium moieties. Recent developments have focused on reactions of organic diselenides with acetylenic compounds, often mediated by transition metals or electrophiles. mdpi.com For instance, N-methyl-3-chalcogeno-indoles can be synthesized via an iron-facilitated, iodine-mediated electrophilic annulation of 2-alkynylaniline derivatives with organic diselenides. mdpi.com

A mechanochemical method for the synthesis of organoselenium compounds has also been reported, where magnesium-based selenium nucleophiles are generated in situ from organic halides, magnesium, and elemental selenium. nih.gov This method is applicable to a broad range of aryl halides.

Below are representative examples of the synthesis of organoselenium compounds from related starting materials.

Table 3: Synthesis of Organoselenium Compounds

| Starting Material | Selenium Source | Coupling Partner/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Methyl-2-(phenylethynyl)aniline | Diphenyl diselenide | I₂ / FeI₂ | 1-Methyl-3-(phenylselanyl)-2-phenyl-1H-indole | 85 | mdpi.com |

| Iodobenzene | Elemental Selenium / Mg | N-Phenylacrylamide | 3-(Phenylselanyl)-N-phenylpropanamide | 94 | nih.gov |

Derivatization Strategies and Complex Scaffold Construction

The this compound scaffold is a valuable building block for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

Indoles: The synthesis of indoles from 2-iodoanilines is a cornerstone of heterocyclic chemistry. A common approach is the Sonogashira coupling of a 2-iodoaniline with a terminal alkyne, followed by a cyclization step. This cyclization can be promoted by various catalysts and reagents, including palladium and copper catalysts or reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.govnih.gov Samarium(II) diiodide has also been used to mediate the cyclization of N-allenyl-2-iodoaniline derivatives to form indoles under mild conditions. rsc.org

Oxindoles: Oxindoles, or 2-indolones, are another important class of heterocycles that can be synthesized from aniline derivatives. Palladium-catalyzed intramolecular α-arylation of α-chloroacetanilides is a highly regioselective method for preparing oxindoles. organic-chemistry.org

Other Nitrogen-Containing Heterocycles: The reactivity of the 2-iodoaniline moiety can be harnessed to construct a variety of other heterocyclic systems. For example, nickel-catalyzed cyclization with aroylalkynes can yield quinolines. nih.gov Copper-promoted cyclization of 2-nitrophenyl iodoacetylenes provides a route to 2-iodoisatogens, which are versatile intermediates for other heterocycles. nih.gov

The following table provides examples of the synthesis of these heterocycles from analogous starting materials.

Table 4: Synthesis of Nitrogen-Containing Heterocycles from 2-Iodoaniline Analogues

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N,N-Dimethyl-2-iodoaniline | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N; then I₂ | 3-Iodo-1-methyl-2-phenylindole | 89 (over 2 steps) | nih.gov |

| 2-Iodoaniline | Phenylacetylene, Pd(OAc)₂, PPh₃, CuI, TBAF | 2-Phenylindole | 85 | nih.gov |

| N-Benzyl-2-chloro-N-(2-oxo-2-phenylethyl)aniline | Pd₂(dba)₃, P(t-Bu)₃, NaO-t-Bu | 1-Benzyl-3-phenyloxindole | 95 | organic-chemistry.org |

The secondary amine functionality in this compound allows for its conversion into acrylamide and methacrylamide (B166291) derivatives. These reactions typically involve the acylation of the amine with acryloyl chloride, methacryloyl chloride, or their respective anhydrides.

A general one-pot procedure for the synthesis of acrylanilides involves the treatment of acrylic acid with thionyl chloride in dimethylacetamide (DMAC), followed by the addition of an aniline. acs.org This method avoids the need for a separate base. acs.org The formation of methacrylamide derivatives can be achieved through similar acylation strategies. For instance, methacrylic anhydride (B1165640) can react with amine groups to form methacrylamides. nih.gov

The table below shows a representative reaction for the formation of an acrylamide from an aniline.

Table 5: Synthesis of Acrylamide Derivatives from Anilines

| Aniline Derivative | Acylating Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Acrylic acid/SOCl₂ | DMAC, 20 °C | N-Phenylacrylamide | 98 | acs.org |

| 4-Fluoroaniline | Acrylic acid/SOCl₂ | DMAC, 20 °C | N-(4-Fluorophenyl)acrylamide | 95 | acs.org |

Tandem Synthesis ofnih.govchapman.edursc.org-Triazoles

The synthesis of 1,2,3-triazoles, a class of heterocycles with significant applications in medicinal chemistry and materials science, can be efficiently achieved through tandem reactions involving this compound. These one-pot procedures capitalize on the reactivity of the 2-iodoaniline moiety to generate an azide (B81097) intermediate in situ, which then undergoes a cycloaddition reaction with an alkyne.

A plausible and efficient approach for the tandem synthesis of 1-substituted-1,2,3-triazoles from this compound involves a copper-catalyzed reaction sequence. In this process, the 2-iodoaniline first undergoes a diazotization reaction, followed by azidation with a source like sodium azide, to form the corresponding aryl azide. This intermediate is not isolated but is immediately subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne present in the reaction mixture. nih.govchapman.edursc.org

The general reaction scheme can be depicted as follows:

Reaction Scheme: Tandem Synthesis of 1,2,3-Triazoles

This compound + Terminal Alkyne --[Cu(I) catalyst, NaN3, acid]--> 1-(N-(cyclopropylmethyl)phenyl)-4-substituted-1H-1,2,3-triazole

Table 1: Key Features of Tandem Triazole Synthesis

| Feature | Description |

| Starting Material | This compound |

| Key Transformation | In situ generation of an aryl azide from the 2-iodoaniline moiety. |

| Core Reaction | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). |

| Reaction Type | One-pot, tandem reaction. |

| Key Intermediates | Diazonium salt, Aryl azide. |

| Advantages | Avoids isolation of potentially hazardous intermediates, improved atom economy, and reduced waste. |

This methodology allows for the introduction of a wide variety of substituents on the triazole ring by simply changing the terminal alkyne coupling partner, making it a powerful tool for generating a library of triazole derivatives.

Strategies for Diversity-Oriented Synthesis (Lead-Oriented Synthesis Principles)

This compound is a prime candidate for diversity-oriented synthesis (DOS) and lead-oriented synthesis strategies due to its inherent structural and reactive diversity. rsc.orgcam.ac.uknih.gov The molecule contains multiple points of diversification that can be selectively addressed to generate a library of compounds with significant structural variations, a key principle in the exploration of new chemical space for drug discovery. beilstein-journals.org

The core principles of DOS involve the creation of structurally diverse and complex molecules from a common starting material in a limited number of synthetic steps. This compound fits this paradigm perfectly:

The Aryl Iodide: The iodine atom provides a handle for a vast array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, alkyl, alkynyl, and amino substituents at the 2-position of the aniline ring.

The Secondary Amine: The secondary amine can be acylated, alkylated, or can participate in cyclization reactions to form various heterocyclic systems.

The Cyclopropylmethyl Group: This moiety is not merely a passive substituent. The cyclopropane (B1198618) ring can undergo ring-opening reactions under specific conditions, leading to the formation of linear or branched alkyl chains, or can be functionalized further. This adds another layer of structural diversity to the generated library.

A lead-oriented synthesis approach focuses on generating molecules with properties that are more likely to be developed into drugs (e.g., lower molecular weight, specific range of lipophilicity). This compound can be strategically utilized in this context by carefully selecting the building blocks for diversification to control the physicochemical properties of the final compounds.

Table 2: Diversification Strategies for this compound in DOS

| Reactive Site | Diversification Reactions | Potential Outcome |

| Aryl Iodide | Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings | Introduction of diverse aryl, vinyl, alkynyl, and amino groups. |

| Secondary Amine | Acylation, Alkylation, Reductive amination, Cyclization | Formation of amides, tertiary amines, and various N-heterocycles. |

| Cyclopropylmethyl Group | Ring-opening, Functionalization | Generation of linear or branched side chains, introduction of new functional groups. |

By combining these diversification strategies in a combinatorial fashion, a large and structurally rich library of compounds can be synthesized from this compound. This approach allows for the efficient exploration of chemical space around a core scaffold that has the potential to interact with a variety of biological targets.

Mechanistic Investigations of Reactions Involving N Cyclopropylmethyl 2 Iodoaniline

Mechanistic Pathways in Palladium-Catalyzed Transformations

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. wikipedia.org The mechanism for reactions involving N-(cyclopropylmethyl)-2-iodoaniline follows a well-established catalytic cycle involving a palladium(0) species. This cycle consists of several key steps: ligand dissociation, substrate coordination, oxidative addition, and reductive elimination. youtube.com

Ligand Dissociation and Substrate Coordination Processes

The catalytic cycle is initiated by the dissociation of a ligand from a palladium(0) complex, which creates a vacant coordination site necessary for the reaction to proceed. mdpi.com Bulky, electron-rich phosphine (B1218219) ligands are often employed to stabilize the palladium catalyst and enhance the rates of the elementary steps in the cycle. youtube.com Once the active catalyst is formed, the this compound substrate coordinates to the metal center. This coordination typically occurs through the iodine atom, preparing the complex for the subsequent oxidative addition step.

Elucidation of Oxidative Addition and Reductive Elimination Steps

Oxidative Addition: This is a crucial step where the palladium(0) center inserts into the carbon-iodine bond of this compound. wikipedia.org This process increases the oxidation state of palladium from 0 to +2 and its coordination number by two, forming an arylpalladium(II) halide complex. youtube.com The C-I bond is particularly susceptible to oxidative addition due to its relative weakness compared to other carbon-halogen bonds. csbsju.edu Kinetic studies on similar systems have shown that this step can be turnover-limiting in the catalytic cycle. uwindsor.ca For iodoarenes, a cooperative mechanism involving two palladium(0) centers has also been proposed, where one metal center coordinates to the iodine in a halogen-bond-like fashion, weakening the C-I bond and facilitating insertion by a second palladium center. nih.gov

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. wikipedia.org In this stage, the newly formed aryl group and the amido ligand on the palladium(II) center are coupled, creating a new C-N bond and yielding the final product. acs.org This process reduces the palladium's oxidation state back to 0, regenerating the active catalyst which can then re-enter the catalytic cycle. nih.gov The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands and the substrates involved. organic-chemistry.org

Analysis of Regioselectivity and Stereoselectivity Determining Steps

In intramolecular palladium-catalyzed reactions of substrates like this compound, the regioselectivity is a critical aspect. The formation of a specific ring size is determined by the mode of cyclization. For instance, in related systems, electrophilic cyclization of N-(2-alkynyl)anilines can proceed via a 6-endo-dig pathway to form quinoline structures. researchgate.netnih.gov

The factors influencing whether a reaction proceeds via an endo or exo cyclization pathway include:

Ring Strain: The thermodynamic stability of the resulting cyclic product plays a significant role.

Ligand Effects: The steric bulk and electronic properties of the phosphine ligands on the palladium catalyst can influence the geometry of the transition state, thereby directing the regioselectivity.

Substrate Bias: The inherent structure of the substrate can favor one cyclization mode over another.

In many palladium-catalyzed cyclizations, the regioselectivity is determined during the nucleophilic attack of the nitrogen atom onto the palladium-bound aryl group. The specific conformation of the intermediate complex at this stage dictates the structure of the final heterocyclic product.

Radical Reaction Mechanisms

Radical reactions offer an alternative pathway for the cyclization of this compound. These reactions typically proceed through three main steps: radical generation, intramolecular cyclization, and quenching of the resulting radical.

Characterization of Radical Intermediates and Pathways

The reaction is typically initiated by the homolytic cleavage of the weak carbon-iodine bond to generate an aryl radical. nih.gov This can be achieved using radical initiators or through single electron transfer (SET) from a reductant like samarium(II) iodide. rsc.org The resulting aryl radical is a highly reactive intermediate. nih.gov

A key feature of this compound is the cyclopropylmethyl group, which serves as a "radical clock." wikipedia.org This group undergoes a very rapid ring-opening rearrangement (with a rate constant of approximately 8.6 x 10⁷ s⁻¹ at 298 K) to form the 3-butenyl radical. wikipedia.orgstackexchange.com This rearrangement is enthalpically favorable as it relieves the strain of the cyclopropane (B1198618) ring. wikipedia.org

The mechanistic pathway can be described as follows:

Initiation: An aryl radical is formed at the C2 position of the aniline (B41778) ring.

Cyclization: The aryl radical undergoes an intramolecular addition to a suitable acceptor. In the absence of an external acceptor, intermolecular reactions could occur.

Rearrangement: If a cyclized radical intermediate is formed that contains the cyclopropylmethyl moiety, it can undergo rapid ring-opening. The competition between trapping this radical and its rearrangement can provide kinetic data about the reaction steps. wikipedia.orgresearchgate.net

The table below summarizes the typical rate constants for relevant radical clock reactions.

| Radical Rearrangement | Rate Constant (s⁻¹ at 298 K) |

| 5-Hexenyl Cyclization | 2.3 x 10⁵ |

| Cyclopropylmethyl Ring Opening | 8.6 x 10⁷ |

This table presents comparative data for common radical clock reactions to contextualize the reactivity of the cyclopropylmethyl group. wikipedia.org

Influence of Halogens on Cyclization Product Distribution

The nature of the halogen atom in the substrate is a determining factor in radical cyclization reactions. The carbon-iodine bond is significantly weaker than C-Br and C-Cl bonds, making 2-iodoanilines excellent precursors for generating aryl radicals under mild conditions. nih.gov

The halogen can also influence the regioselectivity of the cyclization. In certain halogen-induced cyclizations, the choice of halogen atom (or additives like KI vs. KBr) can switch the reaction pathway between endo and exo products. mdpi.com For instance, vinylic halogen substituents have been shown to control the regioselectivity in amidyl radical cyclizations, an effect attributed to lone pair-lone pair repulsion between the nitrogen radical and the halogen. researchgate.net While this compound does not have a vinylic halogen, the principle that halogens can exert stereoelectronic control is well-established. The iodine atom's primary role in this substrate is to serve as a reliable radical initiator, with its large size and polarizability potentially influencing the conformation of the transition states in the cyclization step. mdpi.comyoutube.comyoutube.com

Chirality Transfer in Radical-Mediated Cyclizations

Chirality transfer in radical-mediated cyclizations of substrates like this compound represents a sophisticated strategy for the synthesis of enantiomerically enriched cyclic compounds. While specific studies detailing chirality transfer originating from a chiral center on the cyclopropylmethyl group of this compound are not extensively documented in publicly available research, the principles of such transformations can be inferred from established methodologies in radical chemistry.

The fundamental concept relies on the generation of a radical at a specific position, which then participates in an intramolecular cyclization. If the substrate possesses a stereocenter, the stereochemical information can be transferred to the newly formed cyclic product. In the context of this compound, a radical could be generated on the nitrogen or an adjacent carbon, which could then attack the aromatic ring to form a new heterocyclic structure.

For effective chirality transfer to occur, the radical cyclization must proceed with a high degree of stereocontrol. This is often achieved through the use of chiral auxiliaries or catalysts that can influence the conformation of the transition state. For instance, the use of chiral Lewis acids can create a chiral environment around the reacting molecule, directing the cyclization to occur from a specific face and thus favoring the formation of one enantiomer over the other. rsc.orgsemanticscholar.org

One potential pathway for a radical cyclization involving this compound would be the formation of an aminyl radical on the nitrogen atom. This radical could then undergo a 5-exo-trig or 6-endo-trig cyclization onto the aromatic ring, facilitated by the cleavage of the carbon-iodine bond. If the cyclopropylmethyl group were to contain a chiral center, for example, through substitution on the cyclopropane ring, the stereochemistry of this center could influence the facial selectivity of the radical attack on the aromatic ring, leading to a transfer of chirality.

The efficiency and degree of chirality transfer would be dependent on several factors, including the nature of the radical precursor, the reaction conditions (temperature, solvent, additives), and the specific stereochemical relationship between the stereocenter and the reacting radical center. Visible light-excited nitroxides in the presence of a chiral phosphoric acid catalyst have been shown to facilitate enantioselective radical cyclization of tryptamines, demonstrating a successful strategy for achieving high enantioselectivity in similar systems. nih.gov

Key Factors Influencing Chirality Transfer:

| Factor | Description | Potential Impact on this compound Cyclization |

| Chiral Auxiliary/Catalyst | External chiral molecule that influences the reaction's stereochemical outcome. | A chiral Lewis acid or a chiral Brønsted acid could coordinate to the nitrogen atom, creating a rigid, chiral environment that directs the approach of the radical to the aromatic ring. |

| Substrate Control | Inherent stereocenters within the molecule direct the stereochemical course of the reaction. | A stereocenter on the cyclopropylmethyl group could favor a specific conformation in the transition state of the cyclization, leading to a diastereoselective or enantioselective outcome. |

| Reaction Temperature | Lower temperatures generally lead to higher stereoselectivity. | Conducting the radical cyclization at reduced temperatures could enhance the energy difference between the diastereomeric transition states, resulting in improved chirality transfer. |

| Solvent | The polarity and coordinating ability of the solvent can influence the stability of transition states. | The choice of solvent could affect the conformation of the substrate and the transition state, thereby impacting the degree of stereochemical induction. |

While direct experimental data for this compound is limited, the established principles of asymmetric radical cyclizations provide a strong foundation for predicting and developing methods for chirality transfer in reactions involving this compound.

Single-Electron Transfer (SET) Mechanisms in Annulation Reactions

Single-electron transfer (SET) is a fundamental mechanistic pathway in a variety of organic transformations, including annulation reactions. In the context of this compound, SET processes can be initiated by chemical reagents or through photoredox catalysis, leading to the formation of radical intermediates that can participate in cyclization cascades to construct new ring systems.

An annulation reaction involving this compound could be initiated by a single-electron reduction of the carbon-iodine bond. This would generate an aryl radical and an iodide anion. The resulting aryl radical can then undergo intramolecular addition to a tethered unsaturated moiety or participate in an intermolecular reaction to build a new ring.

Alternatively, a single-electron oxidation of the aniline nitrogen could generate a radical cation. This species can then undergo further reactions, such as deprotonation to form an aminyl radical, which can then initiate cyclization. Visible-light-driven annulation reactions between N,N-substituted dialkyl anilines and alkenes, proceeding through the photoexcitation of an electron donor-acceptor (EDA) complex, highlight a catalyst-free approach to forming new heterocyclic rings via SET. nih.gov

A plausible SET-mediated annulation involving this compound could proceed as follows:

Initiation: A single electron is transferred to the C-I bond from a reductant (e.g., a metal complex or an organic electron donor), leading to its cleavage and the formation of an aryl radical.

Cyclization: The newly formed aryl radical can then add to an internal or external π-system. For instance, if the cyclopropylmethyl group were modified to contain an alkene or alkyne, an intramolecular cyclization could occur.

Propagation/Termination: The resulting radical intermediate can then be further reduced and protonated or can propagate a radical chain reaction, depending on the specific reaction conditions and substrates involved.

Mechanistic studies on visible-light-mediated cyclopropanation reactions have shown that single electron transfer can generate transient iodine radical species, which can then participate in radical addition reactions. rsc.org This highlights the potential for the iodine atom in this compound to play a key role in SET-initiated processes.

Electrocatalytic Reaction Mechanisms

Electrocatalysis offers a powerful and sustainable approach to drive chemical reactions by using electricity to facilitate oxidation and reduction processes. The electrochemical behavior of this compound can be investigated to understand its redox properties and to design novel electrocatalytic transformations.

Investigations into Electrochemical Reduction Pathways

The electrochemical reduction of this compound would likely proceed through the cleavage of the carbon-iodine bond, which is generally the most electrochemically active site in such molecules. The reduction potential of the C-I bond is significantly lower (less negative) than that of other functional groups present in the molecule, making its selective reduction feasible.

The electrochemical reduction pathway can be hypothesized as follows:

Initial Electron Transfer: this compound accepts an electron at the cathode to form a radical anion.

Bond Cleavage: The radical anion is unstable and rapidly undergoes fragmentation, cleaving the C-I bond to generate an aryl radical and an iodide ion.

Further Reduction and Protonation: The aryl radical can be further reduced at the electrode surface to form an aryl anion. This anion can then be protonated by a proton source in the electrolyte solution to yield N-(cyclopropylmethyl)aniline.

Alternatively, the aryl radical could participate in intramolecular or intermolecular reactions before being reduced, opening up possibilities for the electrochemical synthesis of more complex molecules.

Use of Cyclic Voltammetry for Redox Behavior Characterization

Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox behavior of chemical compounds. onlineacademicpress.com A cyclic voltammogram of this compound would provide valuable information about its oxidation and reduction potentials.

Expected Features in the Cyclic Voltammogram:

Reduction Peak: An irreversible reduction peak would be expected at a potential corresponding to the reduction of the carbon-iodine bond. The irreversibility arises from the rapid chemical step (C-I bond cleavage) that follows the initial electron transfer.

Oxidation Peak: An oxidation peak may be observed at a more positive potential, corresponding to the oxidation of the aniline nitrogen. The characteristics of this peak (reversibility, peak potential) would provide insights into the stability of the resulting radical cation. researchgate.netsrce.hr

By analyzing the cyclic voltammograms at different scan rates and in the presence of various substrates, it is possible to gain a deeper understanding of the kinetics and mechanisms of the electron transfer processes and any coupled chemical reactions.

Illustrative Cyclic Voltammetry Data for a Related Aniline Derivative:

| Parameter | Value |

| Oxidation Potential (Epa) | +0.8 to +1.1 V (vs. SHE) |

| Reduction Potential (Epc) of C-I bond | -1.5 to -2.0 V (vs. SHE) (estimated) |

| Electron Transfer Characteristics | Irreversible reduction, quasi-reversible or irreversible oxidation |

Note: The exact potentials for this compound would need to be determined experimentally.

Proposed Catalytic Cycles for Advanced Transformations

This compound is a versatile substrate for a variety of advanced transformations, particularly those catalyzed by transition metals like palladium. chemrxiv.org The presence of the iodo group allows for oxidative addition to a low-valent metal center, initiating a catalytic cycle. The N-cyclopropylmethyl group can also participate in or influence these reactions.

A general proposed catalytic cycle for a palladium-catalyzed cross-coupling reaction involving this compound could involve the following steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to a Pd(0) complex, forming a Pd(II) intermediate.

Migratory Insertion/Transmetalation: Depending on the reaction partner, this Pd(II) complex can then undergo migratory insertion with an unsaturated substrate (e.g., an alkyne or alkene) or transmetalation with an organometallic reagent.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex to form the desired product and regenerate the Pd(0) catalyst, which can then enter another catalytic cycle. mdpi.com

Palladium-catalyzed cyclocarbonylation of o-iodoanilines with heterocumulenes provides a relevant example of how such catalytic cycles can be utilized to synthesize heterocyclic compounds. nih.gov Similarly, intramolecular cyclization of alkynes and imines catalyzed by palladium offers a pathway to indole (B1671886) synthesis. organic-chemistry.org

In the context of C-H activation, a rhodium or palladium catalyst could coordinate to the nitrogen atom and facilitate the activation of a C-H bond on the cyclopropylmethyl group or the aromatic ring, leading to novel annulation products. mdpi.com The development of transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines showcases the potential for directing group-assisted C-H functionalization, a strategy that could be adapted for this compound. nih.govrsc.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone in the study of reaction mechanisms for compounds like N-(cyclopropylmethyl)-2-iodoaniline, particularly in the context of transition-metal-catalyzed cyclization reactions. These calculations provide a molecular-level picture of the reaction pathway, including the structures and energies of intermediates and transition states.

The study of transition state (TS) geometries and their associated energies is crucial for understanding the kinetics of a reaction. For intramolecular reactions of iodoaniline derivatives, such as the palladium-catalyzed intramolecular Heck reaction, DFT calculations can identify the key transition states for steps like oxidative addition, migratory insertion, and reductive elimination. wikipedia.orgprinceton.edu

The energy of this transition state, referred to as the activation energy barrier, dictates the rate of the reaction. In a study on the palladium-catalyzed cyclization of 2-alkynyl-N-ethanoyl anilines, the gas phase barrier height for the first transition state was found to be the rate-determining step. researchgate.net While specific data for this compound is not available, analogous systems provide valuable benchmarks for the expected energetics.

Table 1: Representative Calculated Activation Barriers for Cyclization Reactions of Aniline (B41778) Derivatives from Analogous Systems

| Reaction Type | Substrate Type | Calculated Activation Barrier (kcal/mol) | Computational Method |

| 5-exo-trig Cyclization | N-protected Aminoalkene | ~15-20 | DFT (B3LYP) |

| 6-exo-trig Cyclization | N-protected Aminoalkene | ~18-25 | DFT (B3LYP) |

| 5-endo-trig Cyclization | Oxaspiro Compound Formation | ~26.0 | DFT |

Note: This table presents typical data from studies on related systems to illustrate the type of information gained from DFT calculations, as specific data for this compound is not publicly available.

A reaction energy profile maps the changes in free energy as the reaction progresses from reactants to products through various transition states and intermediates. nih.gov For a multi-step reaction, such as a palladium-catalyzed cyclization, the energy profile reveals whether the reaction is thermodynamically favorable (exothermic or endothermic) and identifies the rate-determining step—the step with the highest energy transition state. nih.gov

Electronic Structure Analysis and Reactivity Predictions of Iodoaniline Derivatives

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can provide detailed information about the distribution of electrons in iodoaniline derivatives through analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov

A study on m-iodoaniline using DFT revealed insights into its electronic characteristics. mdpi.comnih.gov For iodoaniline derivatives, the presence of the iodine atom and the amino group significantly influences the electron density distribution in the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic attack. nih.gov Molecular Electrostatic Potential (MEP) maps, another output of these calculations, visually represent the electron-rich and electron-poor regions of the molecule, further guiding predictions of reactivity. nih.gov

Table 2: Calculated Electronic Properties of a Representative Iodoaniline (m-iodoaniline)

| Property | Value | Significance |

| HOMO Energy | -5.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. nih.gov |

Source: Data derived from studies on m-iodoaniline and presented here as a representative example for iodoaniline derivatives. mdpi.comnih.gov

Theoretical Modeling of Chirality Transfer and Enantioselectivity

In cases where a reaction can produce chiral molecules, computational modeling is invaluable for understanding and predicting enantioselectivity. If this compound were to participate in an asymmetric cyclization, theoretical models could be used to study how chirality is transferred from a chiral catalyst or auxiliary to the product.

These studies involve calculating the energies of the transition states leading to the different enantiomers. The difference in these activation energies (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the product. Theoretical modeling of chirality discrimination has been successfully applied to various systems, often using methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) which combine high-level quantum mechanics for the reaction core with more efficient molecular mechanics for the periphery of the molecule. researchgate.net While no specific studies on chirality transfer involving this compound are available, the principles from other asymmetric transformations are directly applicable.

Computational Insights into Catalyst-Substrate and Intermediate Interactions

For catalyzed reactions, understanding the interaction between the catalyst and the substrate (and subsequent intermediates) is key to explaining reactivity and selectivity. DFT calculations can model the coordination of the iodoaniline derivative to a metal center, such as palladium. nih.gov

In the context of a palladium-catalyzed reaction, computational studies on related haloanilines have elucidated the nature of the catalyst-substrate complex. nih.gov These studies can reveal important non-covalent interactions, such as hydrogen bonding or steric repulsions, that influence the geometry and stability of the complex. For example, the interaction between the nitrogen atom of the aniline and the palladium center can significantly affect the subsequent steps of the catalytic cycle. nih.gov By modeling the entire catalytic cycle, from the initial substrate binding to the final product release, a comprehensive understanding of the catalyst's role and the factors governing its efficiency can be achieved.

Advanced Characterization Techniques in Research Context

Spectroscopic Methods for Mechanistic Elucidation (e.g., In-situ NMR, Time-resolved IR)

Spectroscopic techniques that monitor reactions in real-time are invaluable for understanding reaction kinetics and identifying transient intermediates.

In-situ Nuclear Magnetic Resonance (NMR): This powerful technique allows for the continuous monitoring of a reaction mixture directly within an NMR spectrometer. For reactions involving N-(cyclopropylmethyl)-2-iodoaniline, such as palladium-catalyzed cross-coupling or cyclization reactions, in-situ NMR could track the consumption of the starting material and the formation of products and intermediates over time. By analyzing changes in chemical shifts and signal intensities, researchers can gain insights into reaction rates and mechanisms. For instance, rapid-injection NMR has been successfully used to observe and characterize temperature-sensitive π-complexes in reactions involving iodo-Gilman reagents, providing a precedent for its utility in studying reactive intermediates in organometallic reactions. researchgate.net

Time-resolved Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to changes in molecular vibrations and functional groups. In a time-resolved setup, it can follow the kinetics of fast reactions. When this compound participates in a reaction, this method could detect the disappearance of vibrational bands associated with the C-I or N-H bonds and the appearance of new bands corresponding to product formation. This data is instrumental in building a mechanistic picture of the chemical transformation.

While direct in-situ spectroscopic studies on this compound are not widely documented, the principles of these techniques are broadly applied to understand the mechanisms of reactions involving similar substituted anilines and aryl iodides.

Chromatographic Methods for Complex Reaction Mixture Analysis (e.g., Chiral HPLC for Enantiomeric Excess)

Chromatographic techniques are essential for separating and analyzing the components of complex mixtures that often result from organic reactions.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of modern analytical chemistry. When this compound is used as a precursor in the synthesis of chiral molecules, determining the enantiomeric purity of the product is critical, particularly in pharmaceutical applications. nih.gov Chiral HPLC utilizes a chiral stationary phase (CSP) to differentially interact with the enantiomers of a chiral compound, leading to their separation. nih.govnih.gov This allows for the precise quantification of each enantiomer and the calculation of the enantiomeric excess (ee).

The general workflow for analyzing a chiral product derived from this compound would involve:

Synthesizing the chiral derivative.

Developing a separation method on a suitable chiral column (e.g., polysaccharide-based or macrocyclic antibiotic-based CSPs). nih.govsciforum.net

Analyzing the product mixture to determine the ratio of the two enantiomers.

The choice of chiral stationary phase and mobile phase is crucial for achieving effective separation and is determined empirically for each specific analyte. nih.govsciforum.net This analytical method is indispensable for assessing the effectiveness of asymmetric synthesis protocols.

Table 1: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Common Selectors | Typical Applications |

|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability for a wide range of chiral compounds. nih.gov |

| Macrocyclic Antibiotics | Teicoplanin, Vancomycin | Separation of chiral amino acids and peptides. sciforum.net |

| Crown Ether-based | Chiral crown ethers | Enantioseparation of primary amine compounds. nih.gov |

X-ray Crystallography for Definitive Structural Determination of Intermediates and Products

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of crystalline solids. It provides precise information on bond lengths, bond angles, and stereochemistry.

In the context of this compound, this technique is most valuable for characterizing novel products or stable intermediates formed in its reactions. If a reaction yields a crystalline product, single-crystal X-ray diffraction can confirm its molecular structure, including the relative and absolute stereochemistry if the molecule is chiral.

For example, the N-cyclopropylmethyl group is present in more complex molecules whose structures have been elucidated by X-ray diffraction. One such case is N-Cyclopropylmethyl-7α-[(R)-1-hydroxyl-1-methyl-3-(thien-2-yl)propyl])-6,14-endoethanotetrahydrooripavine (thienorphine). chem-soc.si The crystallographic analysis of this complex derivative definitively confirmed its intricate three-dimensional structure, the R-configuration of the C7 substituent, and the equatorial position of the N-cyclopropylmethyl group. chem-soc.si This demonstrates the power of X-ray crystallography to provide definitive structural proof for complex molecules that incorporate the N-(cyclopropylmethyl) moiety.

Table 2: Crystallographic Data for a Derivative Containing the N-Cyclopropylmethyl Group

| Parameter | Value for Thienorphine chem-soc.si |

|---|---|

| Molecular Formula | C31H37NO4S |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 10.435(2) |

| b (Å) | 14.577(3) |

| c (Å) | 17.653(4) |

Data from a related complex molecule to illustrate the type of information obtained from X-ray crystallography.

Electrochemical Analytical Methods for Mechanistic Studies (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of molecules and probe reaction mechanisms involving electron transfer steps.

Cyclic Voltammetry (CV): In a CV experiment, the potential applied to an electrode is scanned linearly, and the resulting current is measured. This technique can determine the oxidation and reduction potentials of a species. For a substrate like this compound, CV can provide valuable mechanistic information for reactions that proceed via redox catalysis.

For instance, modern nickel-catalyzed C-N cross-coupling reactions can be performed under electrochemical conditions, where an applied potential is used to generate the active low-valent nickel catalyst from a stable Ni(II) precursor. nih.gov CV studies of the reaction components—the aryl halide (like this compound), the amine, and the nickel-ligand complex—can help identify the key redox events and optimize the reaction conditions. Similarly, radical reactions involving 2-iodoaryl amines can be initiated by single-electron transfer (SET), a process that can be investigated using electrochemical analysis to understand the redox properties of the key species. researchgate.net

An irreversible reduction peak corresponding to the cleavage of the C-I bond.

Oxidation peaks related to the amine functionality.

Changes in the voltammogram upon addition of other reactants (e.g., a catalyst or coupling partner), indicating interactions and catalytic cycles.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-Cyclopropylmethyl-7α-[(R)-1-hydroxyl-1-methyl-3-(thien-2-yl)propyl])-6,14-endoethanotetrahydrooripavine (thienorphine) |

| N-aroylthioureas |

| propylamine |

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of new catalytic systems remains a cornerstone of progress in organic synthesis. For substrates like N-(cyclopropylmethyl)-2-iodoaniline, future efforts will likely focus on creating catalysts that offer higher turnovers, operate under milder conditions, and provide greater selectivity in complex transformations.

Palladium-catalyzed reactions are fundamental to the functionalization of aryl iodides. nih.gov Research is moving towards designing more sophisticated palladium complexes with pincer-type ligands that exhibit high stability and catalytic activity. nih.gov For instance, palladium complexes incorporating N-heterocyclic indolyl ligands have demonstrated catalytic activity in Suzuki cross-coupling reactions. nih.gov A significant challenge in palladium catalysis is the often-necessary use of specialized ligands, which can be expensive and air-sensitive. Therefore, a major research direction is the development of ligand-free or simple ligand systems that maintain high efficiency.

Copper-catalyzed reactions represent a more economical and sustainable alternative to palladium-based systems. beilstein-journals.org Recent advancements include the use of novel CuI/tributyl phosphine (B1218219) catalyst systems for amination reactions nih.gov and mesoporous SBA-15-immobilized L-proline-Cu(I) complexes for cascade C-S/C-N coupling reactions. rsc.org The latter system is particularly promising as the heterogeneous catalyst can be recovered and recycled multiple times without significant loss of activity, addressing key principles of green chemistry. rsc.org Future work will likely explore the application of such recyclable copper catalysts to the synthesis of complex heterocyclic structures starting from iodoanilines. rsc.orgresearchgate.net

The table below summarizes representative catalytic systems applicable to iodoaniline derivatives, highlighting the trend towards more efficient and recyclable catalysts.

| Catalyst System | Reaction Type | Substrate Example | Key Findings & Future Potential |

| Pd(OAc)₂ / Xantphos | Intramolecular C-N Coupling | Cyclic Diaryliodonium Salts & Anilines | Effective for N-arylcarbazole synthesis; future work could optimize for electron-rich anilines and minimize byproducts. d-nb.info |

| L-proline-CuI-SBA-15 | Cascade C-S/C-N Coupling | 2-Iodoanilines & 2-Bromothiophenols | Creates functionalized phenothiazines with a recyclable catalyst; potential for synthesizing diverse heterocyclic libraries. rsc.org |

| CuI / Tributyl phosphine | Amination | Aryl Chlorides | Demonstrates high activity for C-N bond formation, offering a cost-effective alternative to palladium for certain applications. nih.gov |

| Palladium Acetate-Bidentate Phosphine | Cyclocarbonylation | o-Iodoanilines & Heterocumulenes | Regioselective synthesis of 4(3H)-quinazolinone derivatives; scope could be expanded to other heterocumulenes. nih.gov |

Advancements in Asymmetric Synthesis Applications of Iodoanilines

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, a key requirement in the pharmaceutical and agrochemical industries. chiralpedia.com Iodoanilines are emerging as valuable precursors for chiral catalysts and as substrates in stereoselective reactions.

A significant area of future research is the design and synthesis of novel chiral catalysts derived from iodoanilines. A notable example is the development of chiral iodoaniline-lactate based catalysts. acs.org These catalysts are synthesized by protecting the amine functionality of an iodoaniline with a sulfonyl group, followed by a Mitsunobu reaction with a chiral lactate (B86563) ester. acs.org They have proven effective in promoting the α-oxysulfonylation of ketones with high yields and moderate to good enantioselectivity. acs.org Future work will focus on refining these catalyst structures to achieve higher levels of enantiocontrol, potentially by modifying the sulfonyl group or the lactate component to fine-tune the chiral environment. acs.org

Another promising frontier is the dynamic kinetic asymmetric transformation (DYKAT) of atropisomers. acs.org Recent studies have demonstrated a unified photoredox-catalyzed aerobic oxidative DYKAT for creating C-N atropoisomers, such as chiral isoquinolones. acs.org This method successfully yielded products with good yields and high enantiomeric ratios from substrates bearing an iodo-substituent. acs.org Applying this concept to this compound and its derivatives could open pathways to novel classes of chiral molecules where the chirality arises from restricted rotation around a C-N bond.

| Chiral Catalyst/Method | Asymmetric Reaction | Substrate | Enantioselectivity (er/ee) | Future Perspective |

| Chiral Iodoaniline-Lactate Catalyst | α-Oxysulfonylation of ketones | Prochiral Ketones | Up to 83% ee | Optimization of catalyst backbone for higher enantioselectivity. acs.org |

| Photoredox DYKAT with Chiral Organophosphite | Aerobic Oxidation | N-Aryl Isoquinolinium Salts | Up to 96:4 er | Application to a wider range of iodoaniline-derived atropisomers. acs.org |

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

Moving beyond established coupling reactions, future research will seek to uncover and harness novel reactivity modes of iodoanilines. The interplay between the amino group, the aryl iodide, and the N-substituent in this compound provides a rich platform for discovering unprecedented chemical transformations.

One area of exploration involves domino or cascade reactions where multiple bonds are formed in a single operation. Researchers have reported unexpected reactions between isoquinolinium methylides and electrophilic indoles to access complex functionalized pyrrolo[2,1-a]isoquinolines. rsc.org The development of analogous cascades starting from iodoanilines could provide rapid access to novel polycyclic nitrogen heterocycles. For example, a palladium-catalyzed process that combines an initial C-N coupling with a subsequent intramolecular cyclization onto the N-cyclopropylmethyl group could yield unique bridged heterocyclic systems.

Furthermore, the oxidation of iodoanilines and their derivatives can lead to interesting and useful products. Palladium(II)-catalyzed oxidation and cyclization of substrates containing both alkyne and nitrile functionalities have been used to generate versatile indenones. rsc.org Similarly, the unprecedented oxidation of a phenylglycinol-derived 2-pyridone using m-CPBA led to a chiral bicyclic hydroxylactam, a valuable intermediate for synthesizing polyhydroxypiperidines. nih.gov Exploring the controlled oxidation of this compound, potentially forming hypervalent iodine species in situ, could unlock new pathways for amination or other functionalization reactions.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly guiding synthetic route design. researchgate.net Flow chemistry, which involves conducting reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. acs.orgsioc-journal.cn

The integration of flow chemistry with catalytic reactions involving iodoanilines is a key future direction. Palladium-catalyzed cross-coupling reactions, which are central to the utility of this compound, are particularly well-suited for flow systems. acs.org Using packed-bed reactors with immobilized catalysts can prevent leaching of the metal into the product stream, simplify purification, and allow for catalyst reuse. acs.orgepa.gov For instance, the N-alkylation of an indoline, a related nitrogen heterocycle, was optimized in a purpose-built flow reactor, resulting in a nearly 200-fold increase in productivity (space-time yield) compared to the batch process. epa.govresearchgate.net Similar productivity gains can be anticipated for the synthesis and subsequent reactions of iodoanilines.

Sustainable synthesis also involves the use of recyclable catalysts and minimizing waste. researchgate.net Domino protocols that combine multiple reaction steps into one pot, especially when paired with heterogeneous catalysts, are highly desirable. researchgate.net Future research will focus on designing multi-step flow syntheses that start from simple precursors like this compound to build complex molecular architectures, such as pharmaceuticals or organic materials, in an efficient and environmentally responsible manner. uc.pt

Predictive Computational Modeling for Rational Design in Organic Chemistry

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity, thereby guiding experimental design. researchgate.net For reactions involving this compound, computational modeling can provide profound insights that accelerate discovery.

Density Functional Theory (DFT) is a powerful method for studying reaction pathways. Joint experimental-computational studies on the intramolecular Heck reaction of N-allyl-2-iodoaniline have used DFT to compare different mechanistic possibilities, such as the initial coordination of the palladium catalyst to the alkene versus the nitrogen atom. researchgate.net Such studies can explain observed regioselectivity and identify key transition states, providing a roadmap for optimizing reaction conditions.

Computational models are also being used to predict the electronic and structural properties of molecules. For example, time-dependent DFT (TD-DFT) and other advanced methods have been used to simulate X-ray absorption spectra (XAS) and analyze the frontier molecular orbitals of a p-iodoaniline radical cation system. researchgate.net This level of detailed electronic structure analysis can help in designing iodoaniline-based molecules for applications in materials science, such as organic electronics. In the future, predictive modeling will be increasingly integrated into the research workflow, enabling the in silico screening of potential catalysts, substrates, and reaction conditions before any experiments are conducted in the lab, saving time and resources.

Q & A

Q. What are the optimal synthetic routes for N-(cyclopropylmethyl)-2-iodoaniline?

Answer: The synthesis typically involves alkylation of 2-iodoaniline with cyclopropylmethyl halides (e.g., cyclopropylmethyl chloride or bromide) under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used as bases to deprotonate the aniline nitrogen, enabling nucleophilic substitution (Sₙ2) with the cyclopropylmethyl halide . Reaction optimization should focus on solvent choice (e.g., DMF or THF) and temperature (40–80°C) to balance yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product.

Q. How can researchers confirm the structural integrity of this compound?

Answer: Characterization should include:

- ¹H and ¹³C NMR spectroscopy : Key signals include the cyclopropylmethyl protons (δ ~0.5–1.5 ppm, multiplet) and the aromatic protons adjacent to iodine (deshielded due to the heavy atom effect) .

- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]⁺ or [M−I]⁺) and isotopic pattern consistent with iodine.

- Infrared (IR) spectroscopy : Identify N–H stretching (~3400 cm⁻¹) and C–I bonds (~500 cm⁻¹).

Advanced Research Questions

Q. How does the iodine substituent influence cross-coupling reactions (e.g., Suzuki-Miyaura) in this compound?

Answer: The iodine atom acts as a superior leaving group compared to bromine or chlorine, enabling efficient palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids in a mixture of THF/water and a base like Cs₂CO₃ at 80–100°C. However, steric hindrance from the cyclopropylmethyl group may reduce reaction rates. Pre-coordination studies (DFT calculations) can predict regioselectivity .

Q. What strategies address contradictory spectroscopic data for derivatives of this compound?

Answer: Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from:

- Rotameric effects due to restricted rotation around the N–C(cyclopropylmethyl) bond. Use variable-temperature NMR to confirm .

- Impurity interference : Validate purity via HPLC or GC-MS.

- Isotope effects : The iodine atom’s large mass may influence coupling constants; compare with analogous chloro/bromo derivatives .

Q. How can researchers evaluate the bioactivity of this compound derivatives?

Answer: Design bioassays based on structural analogs:

- Insecticidal activity : Test against Plutella xylostella or Spodoptera frugiperda larvae at concentrations ≤1 mg/L, monitoring mortality rates over 48–72 hours. The cyclopropyl group may enhance binding to insect GABA receptors .

- Antimicrobial assays : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria. Correlate activity with logP values to assess membrane permeability .

Q. What computational methods elucidate the cyclopropane ring’s electronic effects in this compound?

Answer:

- Density Functional Theory (DFT) : Calculate bond angles, ring strain, and hyperconjugation effects (e.g., Walsh orbitals) to quantify the cyclopropane’s electron-donating/withdrawing capacity .

- Molecular Dynamics (MD) : Simulate steric interactions between the cyclopropylmethyl group and adjacent substituents during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.